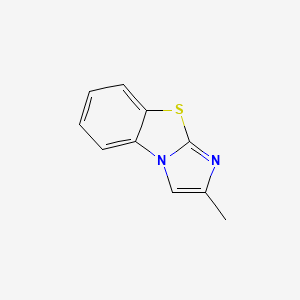
NSC 351165
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 351165 is a heterocyclic compound that has garnered significant attention in various fields of scientific research This compound is characterized by its fused ring structure, which includes both an imidazole and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 351165 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with methylating agents under acidic or basic conditions. For instance, the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as catalyst-free reactions in aqueous media, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: NSC 351165 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
NSC 351165 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has shown potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of NSC 351165 involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
NSC 351165 can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole: Known for its broad spectrum of bioactivities, including anxiolytic and anticancer properties.
Imidazo[2,1-b]thiazole: Exhibits significant antimycobacterial activity and is used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
3708-60-9 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-methylimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C10H8N2S/c1-7-6-12-8-4-2-3-5-9(8)13-10(12)11-7/h2-6H,1H3 |
InChI Key |
JSKGNTOSCSTRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=CC=CC=C3SC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















